molecular formula C6H3ClFIO B14020257 3-Chloro-2-fluoro-5-iodophenol

3-Chloro-2-fluoro-5-iodophenol

Cat. No.: B14020257
M. Wt: 272.44 g/mol
InChI Key: YGBKABMGSWHZKB-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-iodophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-iodophenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-chloro-2-fluoro-5-iodobenzene with a hydroxide ion, which replaces a halogen atom with a hydroxyl group . The reaction typically requires a strong base and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes halogenation reactions followed by hydroxylation under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-iodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the halogen atoms to hydrogen atoms.

    Coupling Reactions: The compound can undergo coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Strong bases such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Products with different nucleophiles replacing the halogen atoms.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated phenols.

Scientific Research Applications

3-Chloro-2-fluoro-5-iodophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique halogenation pattern.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-iodophenol involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds, further affecting the compound’s interactions and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-5-iodophenol
  • 2-Fluoro-5-iodophenol
  • 3-Chloro-5-iodophenol

Uniqueness

3-Chloro-2-fluoro-5-iodophenol is unique due to the specific arrangement of halogen atoms and the hydroxyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other halogenated phenols .

Properties

Molecular Formula

C6H3ClFIO

Molecular Weight

272.44 g/mol

IUPAC Name

3-chloro-2-fluoro-5-iodophenol

InChI

InChI=1S/C6H3ClFIO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H

InChI Key

YGBKABMGSWHZKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)Cl)I

Origin of Product

United States

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